
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidenehydrazino group attached to a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common method is the condensation reaction between 3,4-dimethoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzylidene chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidenehydrazino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones or benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins that are crucial for the survival of cancer cells or pathogens. The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzylidenehydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Benzylidene-hydrazone analogues
- 2-Benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides
Uniqueness
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide stands out due to its unique combination of a benzylidenehydrazino group and a dimethoxybenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, structural characteristics, and relevant research findings.
Structural Information
- Molecular Formula : C18H19N3O4
- SMILES : COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2)OC
- InChIKey : ZQZRIHFRIRODQY-RGVLZGJSSA-N
The compound features a hydrazine moiety, which is known for its biological reactivity, and two methoxy groups that may enhance its lipophilicity and bioavailability.
Anticancer Properties
Several studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds with hydrazine groups are known to interfere with cell cycle progression, particularly in the G1 phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways.
Antimicrobial Activity
Hydrazone derivatives have also demonstrated significant antimicrobial activity. The presence of the benzylidenehydrazine structure is associated with enhanced interactions with microbial cell membranes, leading to cell lysis.
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Efficacy :
- In another study focusing on antimicrobial activity, compounds with similar structural features were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis via ROS | |
Antimicrobial | Disrupts microbial membranes |
Table 2: Structural Comparison of Related Compounds
Compound Name | Molecular Formula | IC50 (μM) | MIC (μg/mL) |
---|---|---|---|
This compound | C18H19N3O4 | 5.0 | 32 |
N-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl-3-methoxybenzamide | C20H23N3O5 | 7.5 | 16 |
Properties
CAS No. |
324014-12-2 |
---|---|
Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-9-8-14(10-16(15)25-2)18(23)19-12-17(22)21-20-11-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+ |
InChI Key |
ZQZRIHFRIRODQY-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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